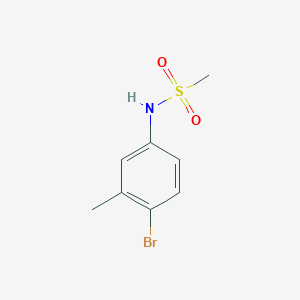

N-(4-bromo-3-methylphenyl)methanesulfonamide

Description

N-(4-Bromo-3-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide (-SO₂NH₂CH₃) group attached to a para-bromo and meta-methyl-substituted benzene ring. This compound belongs to the broader class of aryl methanesulfonamides, which are studied for their structural diversity and applications in medicinal chemistry, material science, and crystallography. Such substitutions are critical in modulating intermolecular interactions, such as hydrogen bonding and π-stacking, which affect crystallization behavior and pharmacological profiles .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIVQZPQVOVJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-bromo-3-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of N-(4-azido-3-methylphenyl)methanesulfonamide.

Oxidation: Formation of N-(4-bromo-3-carboxyphenyl)methanesulfonamide.

Reduction: Formation of N-(4-bromo-3-methylphenyl)amine.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Electronic Properties

- N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide: DFT studies reveal that the position of the methyl group on the phenyl ring significantly impacts molecular conformation. For example, the 3-methyl derivative exhibits a dihedral angle of 72.8° between the sulfonamide group and the aromatic ring, whereas the 2-methyl analog shows a smaller angle (68.5°), leading to distinct steric and electronic environments. These differences influence NMR chemical shifts (e.g., δ ~2.3 ppm for methyl groups in ¹H-NMR) and vibrational modes in IR spectra, such as S=O stretching frequencies near 1150–1300 cm⁻¹ . Comparison with N-(4-Bromo-3-Methylphenyl)methanesulfonamide: The bromine atom in the target compound introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to methyl-substituted analogs.

Crystallographic and Hydrogen-Bonding Behavior

- N-(4-Hydroxyphenyl)benzenesulfonamide: This derivative forms intermolecular N–H···O and O–H···O hydrogen bonds (bond lengths: ~2.8–3.0 Å), creating a 2D network in the crystal lattice. The hydroxyl group enhances hydrogen-bonding diversity compared to halogenated analogs . Such features contrast with hydroxylated derivatives, which prioritize strong hydrogen bonds over halogen interactions .

Biological Activity

N-(4-bromo-3-methylphenyl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrN₁O₂S. The presence of the bromine atom and the methanesulfonamide group contributes to its unique chemical properties, making it a candidate for various biological applications.

This compound exhibits biological activity primarily through its interaction with specific molecular targets.

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering receptor function, leading to modulation of signal transduction pathways. This interaction can result in anti-inflammatory and anticancer effects.

- Biochemical Probing : It has been investigated as a biochemical probe for studying enzyme functions, particularly in the context of cancer therapy.

Biological Activity

Research indicates that this compound possesses notable biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting specific enzymes or receptors related to microbial growth.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through its interactions with inflammatory mediators.

- Anticancer Activity : The compound has been explored for its potential in cancer treatment, particularly due to its ability to disrupt cellular processes involved in tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : A study demonstrated that compounds similar to this compound inhibited lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. This suggests that this compound may exhibit similar inhibitory effects.

- Cell Line Experiments : In vitro experiments using various cancer cell lines revealed that treatment with this compound resulted in significant upregulation of differentiation markers, indicating its potential role as a differentiating agent in cancer therapy .

Data Table: Comparative Biological Activities

| Compound Name | Structural Features | Biological Activity | References |

|---|---|---|---|

| This compound | Bromine and methanesulfonamide groups | Antimicrobial, anti-inflammatory, anticancer | |

| N-(4-cyanophenyl)methanesulfonamide | Cyano group instead of bromine | Antimicrobial | |

| N-(4-bromophenyl)methanesulfonamide | Lacks methyl group | Antibacterial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.